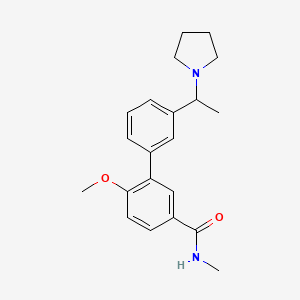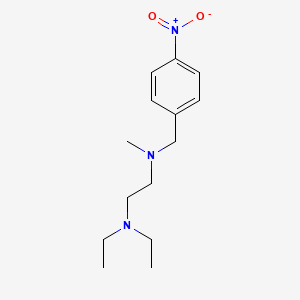![molecular formula C17H20N4O3 B5649979 4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5649979.png)
4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,4-benzodiazepine derivatives, such as the compound , often involves multi-step reactions that can include Ugi four-component condensation followed by cyclization processes. For instance, a general synthesis approach for 1,4-benzodiazepine-2,5-diones involves using convertible isocyanides in Ugi condensation and subsequent acid-activated cyclization, providing a versatile method for constructing the benzodiazepine core structure (Keating & Armstrong, 1996).
Molecular Structure Analysis
The molecular structure of benzodiazepine derivatives is characterized by fused six- and seven-membered rings, which can be linked to various chains and functional groups, leading to diverse molecular architectures. For example, some structures include additional rings, such as isoxazoline and phenyl rings, connected via a methylene group, with the seven-membered ring often adopting a boat conformation (Dardouri et al., 2010).
Chemical Reactions and Properties
Benzodiazepine derivatives can undergo various chemical reactions, including coupling reactions, selective alkylations, and cyclizations, to introduce different substituents and functional groups at specific positions on the core structure. These reactions are crucial for modifying the compound's chemical properties and biological activity. For instance, coupling reactions of isatoic anhydride with alpha-amino esters have been used to construct the core structure of 1,4-benzodiazepine-2,5-diones, with subsequent selective alkylations providing derivatives with substituents at the C3-, N1-, and N4-positions (Cheng et al., 2006).
Propiedades
IUPAC Name |
1-methyl-4-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-3H-1,4-benzodiazepine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-11(2)8-15-18-14(19-24-15)9-21-10-16(22)20(3)13-7-5-4-6-12(13)17(21)23/h4-7,11H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWCXKDDXQGUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NO1)CN2CC(=O)N(C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5649898.png)
![(3R*,4S*)-4-(5-methyl-2-furyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5649904.png)

![2,2,8-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5649929.png)

![N-({5-[3-(methylthio)benzyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)cyclobutanecarboxamide](/img/structure/B5649942.png)
![N~1~-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)glycinamide hydrochloride](/img/structure/B5649950.png)
![3-(2-chlorophenyl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B5649958.png)
![1-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-3,3-diphenylpiperidine](/img/structure/B5649989.png)
![3-bromo-2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5649996.png)
![4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]-1,2-benzenediol](/img/structure/B5649999.png)
![2-(ethylamino)-N-[(4-methoxyphenyl)(4-pyridinyl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5650003.png)
